R82913

HIV-1 reverse transcriptase crystallography drug resistance

R82913 (9-Cl-TIBO) is a selective HIV-1 NNRTI with unique L100I/K103N resistance mutations and murine retrovirus activity, distinct from analog R86183. It serves as a critical tool for co-crystallization and a non-toxic control in hematopoietic assays. Sourced for antiviral discovery and structural biology.

Molecular Formula C16H20ClN3S
Molecular Weight 321.9 g/mol
CAS No. 126347-69-1
Cat. No. B1678732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR82913
CAS126347-69-1
Synonyms4,5,6,7-tetrahydro-9-chloro-5-methyl-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2-(1H)-thione
9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepine-2-(1H)-thione
9-Cl-TIBO
9-CMBIB
R 82913
R 82913, (R)-isomer
R-82913
R82913
Molecular FormulaC16H20ClN3S
Molecular Weight321.9 g/mol
Structural Identifiers
SMILESCC1CN2C3=C(CN1CC=C(C)C)C=C(C=C3NC2=S)Cl
InChIInChI=1S/C16H20ClN3S/c1-10(2)4-5-19-9-12-6-13(17)7-14-15(12)20(8-11(19)3)16(21)18-14/h4,6-7,11H,5,8-9H2,1-3H3,(H,18,21)/t11-/m0/s1
InChIKeyRCSLUNOLLUVOOG-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

R82913 (9-Cl-TIBO) Procurement Guide for HIV-1 Reverse Transcriptase Research: Core Specifications and Supply Chain Essentials


R82913 (CAS 126347-69-1), also known as 9-Cl-TIBO, is a tetrahydroimidazobenzodiazepinone (TIBO) derivative that functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) with high selectivity for HIV-1 reverse transcriptase (RT) over HIV-2 RT [1]. The compound is a small molecule with the molecular formula C16H20ClN3S and a molecular weight of 321.87 g/mol . It is supplied as a solid powder, typically with a purity exceeding 99%, and is intended for research use only in antiviral drug discovery, structural biology, and resistance mechanism studies .

Why In-Class TIBO NNRTIs Cannot Be Substituted for R82913 Without Quantitative Validation


TIBO-class NNRTIs, such as R86183 (8-Cl-TIBO) and R82150, are not interchangeable with R82913 despite their shared imidazobenzodiazepinone scaffold. R82913 exhibits a distinct resistance mutation profile, a unique spectrum of cross-reactivity with other NNRTIs, and differential activity against murine retroviruses that is not observed with R86183 [1]. Furthermore, R82913 demonstrates a hematopoietic safety profile that is not guaranteed across all TIBO analogs [2]. These quantifiable differences demand compound-specific procurement for accurate experimental outcomes in HIV-1 resistance modeling and comparative pharmacology studies [3].

Quantitative Differentiation of R82913: Head-to-Head Potency, Resistance Profile, and Therapeutic Index Data


R82913 vs. R86183: Structural Basis for Differential Potency and Resistance

Crystal structures of HIV-1 RT complexed with 8-Cl TIBO (R86183) and 9-Cl TIBO (R82913) were solved at 3.0 Å resolution, revealing a direct head-to-head potency difference [1]. R86183 (IC50 = 4.6 nM) is approximately 7-fold more potent than R82913 (IC50 = 33 nM) against wild-type HIV-1 RT in this assay, demonstrating that the chlorine substitution position on the TIBO scaffold critically modulates binding affinity [1].

HIV-1 reverse transcriptase crystallography drug resistance

R82913 vs. AZT-TP: 20-Fold Higher Potency in HIV-1 Reverse Transcriptase Inhibition

In a biochemical assay using a naturally occurring ribosomal RNA template that more closely mimics native viral RNA, R82913 inhibited HIV-1 RT with an ID50 of 0.01 µM, demonstrating a 20-fold greater potency than AZT-TP (zidovudine triphosphate) [1]. This direct comparison establishes R82913's superior enzyme-level inhibition relative to a benchmark nucleoside analog active metabolite [1].

HIV-1 reverse transcriptase antiviral assay comparative pharmacology

R82913 vs. R86183: Differential Activity Against Murine Leukemia Virus

In a comparative study of TIBO derivatives, R82913 significantly inhibited Rauscher murine leukemia virus (MuLV) replication in both UV-XC plaque formation and virus yield reduction assays, whereas R86183, differing only in chlorine atom position, showed no activity against this murine retrovirus despite being 10-fold more potent against HIV-1 [1]. This species-specific activity profile is unique to R82913 among closely related TIBO analogs [1].

retrovirus species-specificity cross-reactivity

R82913 Exhibits High Selectivity Index (SI >300) in CEM Cell Assays

R82913 inhibited the replication of thirteen different HIV-1 strains in CEM cells with a median IC50 of 0.15 µM, while the 50% cytotoxic concentration (CC50) was 46 µM, yielding a selectivity index exceeding 300 [1]. This high SI is favorable compared to many early nucleoside analogs such as AZT, which exhibit narrower therapeutic windows due to mitochondrial toxicity [2].

cytotoxicity selectivity index therapeutic window

R82913 Resistance Profile: Distinct Amino Acid Substitutions vs. Other NNRTI Classes

R82913-resistant HIV-1 strains harbor unique amino acid substitutions in RT, including L100I, K103N, and combinations such as L100I/E138K and L100I/Y188H [1]. These mutations differ from those conferring resistance to nevirapine (Y181C) and TSAO derivatives (E138K), resulting in a distinct cross-resistance profile [1]. Notably, R82913-resistant strains (L100I or K103N) remain sensitive to many other NNRTIs, whereas Y181C mutants exhibit broad cross-resistance [1].

drug resistance HIV-1 mutants reverse transcriptase

R82913 Spares Hematopoietic Progenitor Cells at 67,000-Fold Antiviral IC50

In methylcellulose colony-forming assays, R82913 did not inhibit the growth of bone marrow-derived hematopoietic progenitor cells from HIV-1+ and HIV-1- individuals, even at concentrations 6.7 × 10^4 times higher than the 50% inhibitory concentration for HIV-1 cytopathicity [1]. This is in stark contrast to the clinically used nucleoside analogs AZT and ddI, which are frequently hematotoxic at therapeutic doses [1].

hematotoxicity bone marrow therapeutic index

Optimal Scientific and Preclinical Applications for R82913 (9-Cl-TIBO)


HIV-1 Reverse Transcriptase Structural Biology and Crystallography

R82913 is a critical tool for co-crystallization studies with HIV-1 RT, as demonstrated by its solved 3.0 Å resolution structure in complex with wild-type RT [1]. Its distinct binding mode, influenced by the 9-chloro substitution, provides a valuable comparator to the 8-chloro analog R86183 (IC50 = 4.6 nM vs. 33 nM for R82913) for probing structure-activity relationships at the NNRTI binding pocket [1].

Mechanistic Studies of NNRTI Resistance and Cross-Resistance

R82913's unique resistance mutation profile, characterized by L100I and K103N substitutions, makes it an essential reference compound for panels evaluating NNRTI cross-resistance [2]. Its differential sensitivity compared to nevirapine (Y181C) and TSAO-T (E138K) allows researchers to map mutation-specific resistance pathways and design next-generation inhibitors that evade these mutations [2].

Murine Retrovirus Model Systems

Unlike the more potent HIV-1 inhibitor R86183, which is inactive against murine retroviruses, R82913 uniquely inhibits Rauscher murine leukemia virus replication [3]. This property makes R82913 the preferred TIBO derivative for studies requiring a retroviral reverse transcriptase inhibitor in mouse models or murine cell lines [3].

In Vitro Hematotoxicity and Bone Marrow Toxicity Screening

R82913's demonstrated lack of hematopoietic progenitor cell toxicity, even at 67,000-fold the antiviral IC50, establishes it as a benchmark non-toxic NNRTI control in assays designed to evaluate the bone marrow toxicity of novel antiretroviral candidates [4]. This is particularly relevant when comparing against nucleoside analogs with known hematotoxicity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for R82913

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.